![molecular formula C14H19NO3S B2979566 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide CAS No. 2097867-54-2](/img/structure/B2979566.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide, also known as HET0016, is a chemical compound that has been extensively studied for its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a critical role in the regulation of blood pressure, vascular tone, and angiogenesis.
Aplicaciones Científicas De Investigación
Antiviral Activity
The compound exhibits antiviral activity against the Influenza A Virus H1N1 . Researchers have explored its potential as an inhibitor of this virus, which remains a significant public health concern. The synthetic approach involves nitrosocarbonyl chemistry, and specific nucleoside derivatives have demonstrated promising antiviral effects .
Chemical Synthesis and Intermediates
Nitrosocarbonyls are fleeting intermediates generated during the synthesis of carbocyclic nucleoside analogues. The compound’s unique structure and reactivity make it valuable for creating novel molecules. Researchers have harnessed these intermediates to prepare nucleoside derivatives with antiviral properties .
Biological Activity Studies
Beyond antiviral effects, scientists have investigated the compound’s impact on other biological systems. Preliminary studies suggest moderate activity against human herpes and varicella viruses, as well as strong activity against the human papilloma virus (HPV) .
Pharmacokinetics and Toxicology
Assessing the compound’s pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity profiles is crucial for drug development.
Propiedades
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-12-6-5-7-13(10-12)19(17,18)15-11-14(16)8-3-2-4-9-14/h3,5-8,10,15-16H,2,4,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQALUSNBOHMKQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

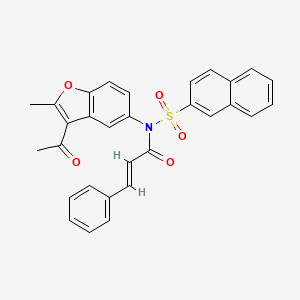
![N-(4-chlorophenyl)-2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2979485.png)
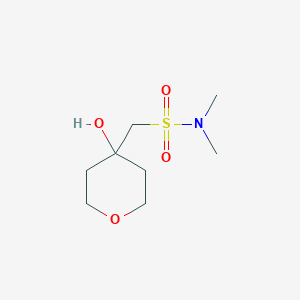
![N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide](/img/structure/B2979487.png)

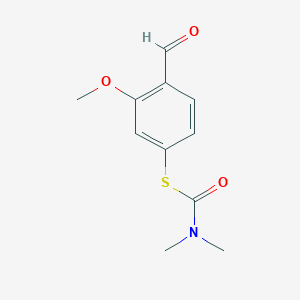
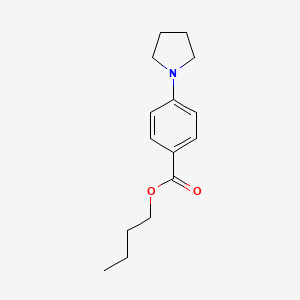

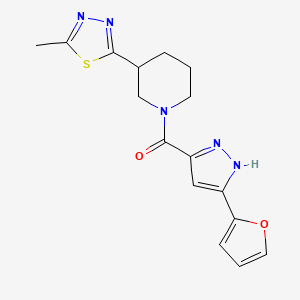
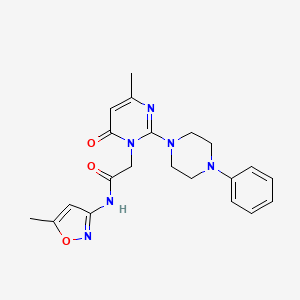
![2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B2979503.png)
![N-[5-(2-chloro-4-fluoropyridine-3-sulfonamido)-2-methylphenyl]acetamide](/img/structure/B2979504.png)
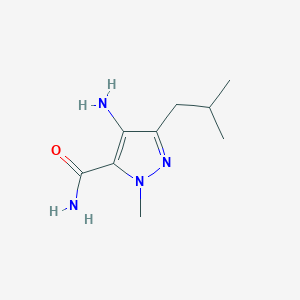
![N-cyclohexyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2979506.png)